molecular formula C18H17FN4 B12563412 2,4-Pyrimidinediamine, 6-fluoro-N,N'-bis(phenylmethyl)- CAS No. 188987-70-4

2,4-Pyrimidinediamine, 6-fluoro-N,N'-bis(phenylmethyl)-

Cat. No.: B12563412
CAS No.: 188987-70-4
M. Wt: 308.4 g/mol
InChI Key: WRHOXICHYVGGDP-UHFFFAOYSA-N
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Description

2,4-Pyrimidinediamine, 6-fluoro-N,N’-bis(phenylmethyl)- is a chemical compound with the molecular formula C18H17FN4. It is known for its applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of a fluorine atom and two phenylmethyl groups attached to the pyrimidine ring, which contribute to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Pyrimidinediamine, 6-fluoro-N,N’-bis(phenylmethyl)- typically involves the reaction of 2,4-diaminopyrimidine with benzyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

On an industrial scale, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This method allows for better control over reaction conditions and higher yields. Additionally, the use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2,4-Pyrimidinediamine, 6-fluoro-N,N’-bis(phenylmethyl)- undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce primary or secondary amines .

Scientific Research Applications

2,4-Pyrimidinediamine, 6-fluoro-N,N’-bis(phenylmethyl)- has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2,4-Pyrimidinediamine, 6-fluoro-N,N’-bis(phenylmethyl)- involves its interaction with specific molecular targets. The fluorine atom and phenylmethyl groups play a crucial role in its binding affinity and selectivity towards these targets. The compound can modulate various biochemical pathways, leading to its observed effects .

Properties

CAS No.

188987-70-4

Molecular Formula

C18H17FN4

Molecular Weight

308.4 g/mol

IUPAC Name

2-N,4-N-dibenzyl-6-fluoropyrimidine-2,4-diamine

InChI

InChI=1S/C18H17FN4/c19-16-11-17(20-12-14-7-3-1-4-8-14)23-18(22-16)21-13-15-9-5-2-6-10-15/h1-11H,12-13H2,(H2,20,21,22,23)

InChI Key

WRHOXICHYVGGDP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CNC2=CC(=NC(=N2)NCC3=CC=CC=C3)F

Origin of Product

United States

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